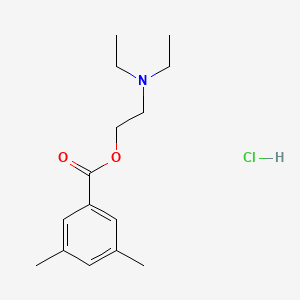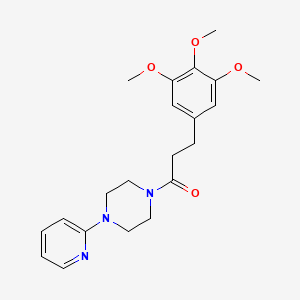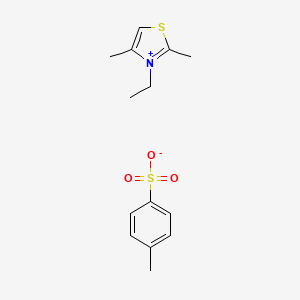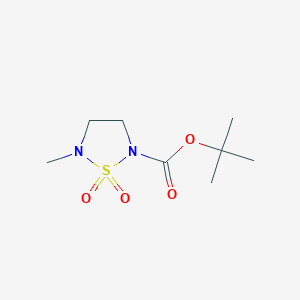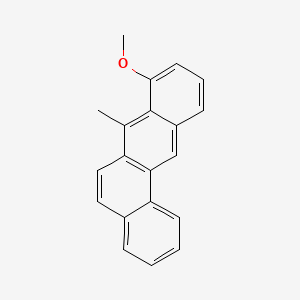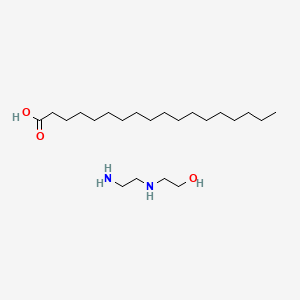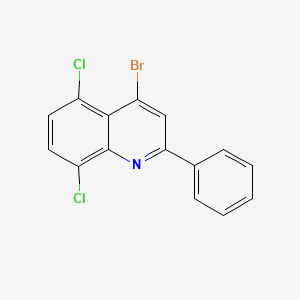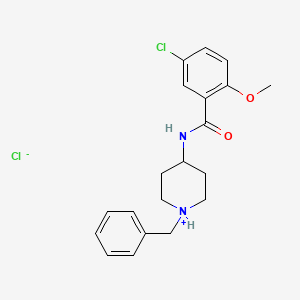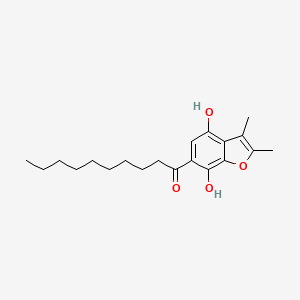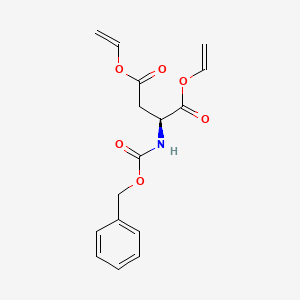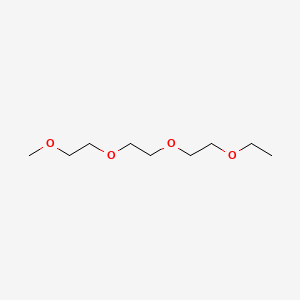
2,5,8,11-Tetraoxatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11-Tetraoxatridecane: is an organic compound with the molecular formula C9H20O4 . It is a member of the polyether family, characterized by the presence of multiple ether groups within its structure. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetraoxatridecane typically involves the reaction of ethylene glycol derivatives under controlled conditions. One common method includes the tosylation of polyethylenglycol-monomethylether followed by subsequent reactions to form the desired compound . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5,8,11-Tetraoxatridecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the ether groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as tosyl chloride and sodium azide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, such as 13-azido-2,5,8,11-tetraoxatridecane and 13-chloro-2,5,8,11-tetraoxatridecane .
Applications De Recherche Scientifique
2,5,8,11-Tetraoxatridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5,8,11-Tetraoxatridecane involves its interaction with various molecular targets and pathways. The compound’s multiple ether groups allow it to form hydrogen bonds and interact with different biomolecules. This interaction can influence the stability and solubility of the compound in various environments, making it useful in applications such as drug delivery and biochemical research .
Comparaison Avec Des Composés Similaires
- 2,5,8,11-Tetraoxatridecan-13-al
- 2,5,8,11-Tetraoxatridecane-13-thiol
- 2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate
Comparison: Compared to similar compounds, this compound is unique due to its specific arrangement of ether groups, which provides distinct chemical properties and reactivity. For example, 2,5,8,11-Tetraoxatridecan-13-al contains an aldehyde group, which significantly alters its reactivity and applications compared to this compound .
Propriétés
Numéro CAS |
7382-29-8 |
|---|---|
Formule moléculaire |
C9H20O4 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-[2-(2-ethoxyethoxy)ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C9H20O4/c1-3-11-6-7-13-9-8-12-5-4-10-2/h3-9H2,1-2H3 |
Clé InChI |
JRRDISHSXWGFRF-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


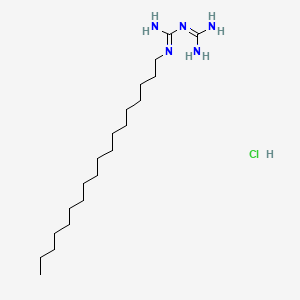
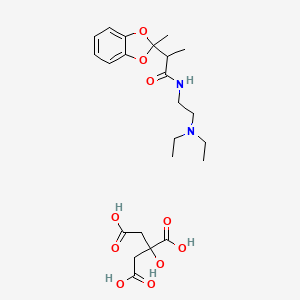
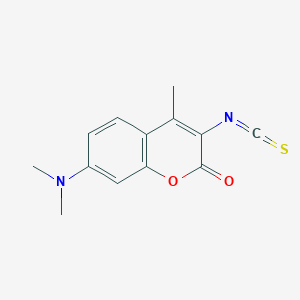
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
